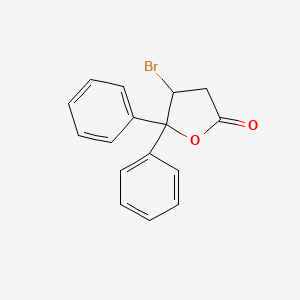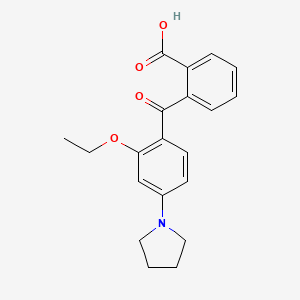
2,9-Diethyl-6-(propylsulfanyl)-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: 2-Ethylpurine, propylthiol, potassium tert-butoxide
- Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reflux
- Reaction:
2-Ethylpurine+C3H7SH→2,9-Diethyl-6-(propylthio)-9H-purine
Industrial Production Methods
Industrial production of 2,9-Diethyl-6-(propylthio)-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diethyl-6-(propylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and propylthio groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the purine ring and facilitate nucleophilic substitution.
-
Step 1: Alkylation of Purine
- Reaction:
Purine+C2H5Br→2-Ethylpurine
Reactants: Purine, ethyl bromide, sodium hydride
Conditions: Anhydrous dimethylformamide (DMF) as solvent, room temperature
- Reaction:
化学反応の分析
Types of Reactions
2,9-Diethyl-6-(propylthio)-9H-purine can undergo various chemical reactions, including:
- Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
- Substitution: The ethyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
- Oxidation: Sulfoxides or sulfones
- Reduction: Dihydropurine derivatives
- Substitution: Various alkylated or acylated purine derivatives
科学的研究の応用
2,9-Diethyl-6-(propylthio)-9H-purine has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
- Biology: Studied for its potential interactions with nucleic acids and enzymes.
- Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
- Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2,9-Diethyl-6-(propylthio)-9H-purine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The ethyl and propylthio groups may enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2,6-Diethyl-9H-purine
- 2,9-Diethyl-6-methylthio-9H-purine
- 2,9-Diethyl-6-(butylthio)-9H-purine
Uniqueness
2,9-Diethyl-6-(propylthio)-9H-purine is unique due to the specific combination of ethyl and propylthio groups attached to the purine ring. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds. For example, the propylthio group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
特性
CAS番号 |
6237-91-8 |
|---|---|
分子式 |
C12H18N4S |
分子量 |
250.37 g/mol |
IUPAC名 |
2,9-diethyl-6-propylsulfanylpurine |
InChI |
InChI=1S/C12H18N4S/c1-4-7-17-12-10-11(14-9(5-2)15-12)16(6-3)8-13-10/h8H,4-7H2,1-3H3 |
InChIキー |
BWCCECZSAPNBFJ-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC(=NC2=C1N=CN2CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B15210489.png)
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
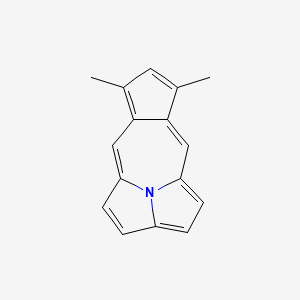
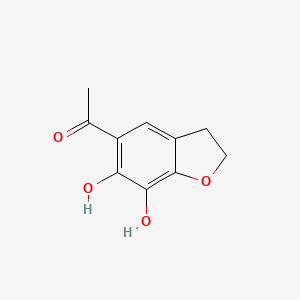
![Furan, 2-[1-(2-propenyloxy)-3-butenyl]-](/img/structure/B15210519.png)

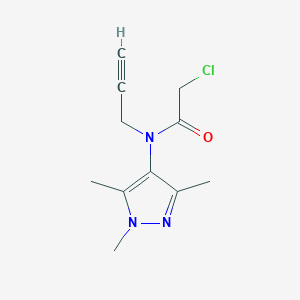

![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)



